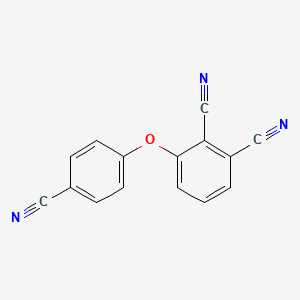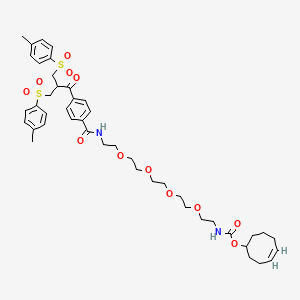
1217753-24-6 (Unlabeled)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans Paroxetine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Paroxetine moleculeThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of rac-trans Paroxetine-d4 Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is essential to monitor the synthesis and confirm the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions
rac-trans Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Aplicaciones Científicas De Investigación
rac-trans Paroxetine-d4 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Paroxetine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Paroxetine.
Medicine: Utilized in medical research to develop new antidepressant formulations with improved pharmacokinetic profiles.
Industry: Applied in the pharmaceutical industry for the development and validation of analytical methods for quality control purposes
Mecanismo De Acción
rac-trans Paroxetine-d4 Hydrochloride exerts its effects by inhibiting the re-uptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The molecular targets involved in this mechanism include the serotonin transporter (SERT), which is responsible for the re-uptake of serotonin .
Comparación Con Compuestos Similares
Similar Compounds
Paroxetine: The non-deuterated version of rac-trans Paroxetine-d4 Hydrochloride.
Fluoxetine: Another selective serotonin re-uptake inhibitor with a similar mechanism of action.
Sertraline: A selective serotonin re-uptake inhibitor used to treat depression and anxiety disorders
Uniqueness
rac-trans Paroxetine-d4 Hydrochloride is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to improved stability and reduced side effects compared to its non-deuterated counterpart .
Propiedades
Fórmula molecular |
C19H21ClFNO3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17?;/m0./s1/i8D2,11D2; |
Clave InChI |
GELRVIPPMNMYGS-RAFLSWPOSA-N |
SMILES isomérico |
[2H]C1(CC([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)

![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)









